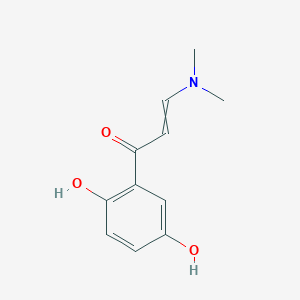-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740605.png)
[(4-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a pyrazolylmethyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the 4-methoxyphenylmethyl intermediate: This can be achieved through the reaction of 4-methoxybenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Preparation of the 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl intermediate: This intermediate can be synthesized by reacting 1-(propan-2-yl)-1H-pyrazole with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions.
Coupling reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenylmethyl derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
(4-hydroxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure with a hydroxyl group instead of a methoxy group.
(4-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
(4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility, stability, and interaction with biological targets, differentiating it from similar compounds.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-9-8-14(17-18)11-16-10-13-4-6-15(19-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3 |
InChIキー |
JKBDGIIXMBYLMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740527.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740528.png)

![2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11740537.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740539.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11740554.png)
![[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11740557.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740560.png)
amine](/img/structure/B11740564.png)
![({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea](/img/structure/B11740572.png)



![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740604.png)
